ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C24H28N2O7S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 2-[[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O7S/c1-6-32-23(30)21-14(4)25-24(34-21)26-17(27)10-8-12(2)7-9-15-19(28)18-16(11-33-22(18)29)13(3)20(15)31-5/h7,28H,6,8-11H2,1-5H3,(H,25,26,27)/b12-7+ |
InChI Key |
DHRYLHDXBONRQV-KPKJPENVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Synthesis
The benzofuran segment is typically derived from mycophenolic acid analogues, given the compound’s structural relationship to mycophenolate mofetil. Key steps include:
-
Oxidative cyclization : Substituted o-hydroxyaryl ketones undergo cyclization using rhodium catalysts (e.g., CpRh) in tetrachloroethane to form the 1,3-dihydro-2-benzofuran-3-one scaffold. For example, rhodium-mediated C–H activation of meta-salicylic acid derivatives with vinylene carbonate yields substituted benzofurans in 30–80% yields.
-
Functionalization : Introduction of the 4-hydroxy-6-methoxy-7-methyl substituents is achieved via electrophilic aromatic substitution or directed ortho-metalation, followed by methylation or methoxylation.
Thiazole Ring Formation
The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized through:
-
Hantzsch thiazole synthesis : Condensation of ethyl 2-aminothiazole-4-carboxylate with phenacyl bromides in polyethylene glycol (PEG-600) at room temperature, achieving 93% yields.
-
Ultrasound-assisted cyclization : Substituted thioureas react with α-bromo ketones under ultrasound irradiation in water with Fe(SD)₃, reducing reaction times to 15–25 minutes.
Amide Coupling
The final step involves coupling the benzofuran acid chloride with the thiazole amine:
-
Reagents : Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride, then reacted with ethyl 2-aminothiazole-5-carboxylate in dichloromethane with triethylamine.
-
Conditions : Room temperature, 12–24 hours, yielding the target compound in 65–78% purity.
Rhodium-Catalyzed Tandem Benzofuran-Thiazole Assembly
Recent advances leverage rhodium complexes to streamline synthesis:
-
CpRh-catalyzed annulation : N-Benzoxyacetamide derivatives undergo rhodium-mediated C–H activation with NaOPiv·H₂O in dichloromethane, forming the benzofuran-thiazole hybrid in one pot. This method proceeds via migratory insertion and β-oxygen elimination, achieving 70–85% yields for electron-rich substrates.
-
Limitations : Sensitivity to steric hindrance reduces yields for bulky substituents (e.g., 7-methyl group).
Lewis Acid-Promoted Cyclization Strategies
Scandium triflate [Sc(OTf)₃] and boron trifluoride etherate (BF₃·OEt₂) enable convergent synthesis:
-
Benzannulation : o-Quinone methides, generated in situ from o-hydroxybenzhydryl alcohol, react with isocyanides in toluene to form the benzofuran core. Subsequent thiazole cyclization via K₂CO₃-mediated alkylation of phenacyl bromides furnishes the complete structure in 75–91% yields.
-
Advantages : High functional group tolerance and scalability to gram quantities.
Catalyst-Free and Green Methodologies
Environmentally benign routes emphasize solvent-free or aqueous conditions:
-
Ultrasound irradiation : A one-pot reaction of o-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in water under ultrasound achieves 88–94% yields for the thiazole component.
-
Mechanochemical synthesis : Ball milling of benzofuran precursors with thiazole intermediates in the absence of solvent reduces reaction times to 30 minutes.
Biocatalytic Approaches
Enzymatic methods are emerging for stereocontrolled synthesis:
-
C-Glycosyltransferase-mediated cyclization : Coumarin C-glycosyltransferases cyclize glucose-modified precursors in sodium hydroxide, followed by acidification to yield benzofuran-thiazole hybrids. Yields remain moderate (45–60%) but improve with directed evolution of enzymes.
Modifications of Mycophenolate Mofetil Derivatives
Given the compound’s structural similarity to mycophenolate mofetil, semi-synthetic routes are viable:
-
Mycophenolic acid derivatization : The 4-methylhex-4-enoyl side chain is introduced via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD).
-
Thiazole coupling : The mycophenolate intermediate is reacted with ethyl 2-isocyanatothiazole-5-carboxylate in tetrahydrofuran (THF), yielding the target compound in 68% yield.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group () undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or enhancing water solubility.
Typical Conditions
| Reaction Environment | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | , reflux | formation |
| Basic hydrolysis | , heat | salt |
Key Considerations
-
Solubility in polar solvents (e.g., DMF, DMSO) facilitates reaction kinetics .
-
Steric hindrance from the thiazole and benzofuran groups may necessitate prolonged reaction times.
Amide Bond Reactivity
The amide linkage () can participate in hydrolysis or nucleophilic substitution, though its stability under physiological conditions is notable.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | , Δ | Carboxylic acid + amine |
| Enzymatic cleavage | Proteases (in vivo) | Biodegradation metabolites |
Structural Influence
-
The electron-withdrawing benzofuran moiety increases amide bond polarization, enhancing susceptibility to nucleophilic attack .
Thiazole Ring Modifications
The 1,3-thiazole ring exhibits electrophilic substitution reactivity, particularly at the 2- and 5-positions. Common reactions include:
| Reaction | Reagents | Outcome |
|---|---|---|
| Halogenation | Bromination at C-2 or C-5 | |
| Alkylation | , base | Substitution at amino group |
Notes
-
The methyl group at C-4 directs substitution to less hindered positions .
-
Spectroscopic validation (NMR, MS) is essential for confirming regioselectivity.
Benzofuran Core Reactivity
The 3-oxo-1,3-dihydro-2-benzofuran moiety undergoes characteristic reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| O-Methylation | , | Methoxy group addition |
| Oxidation | , acidic | Ring-opening to dicarboxylic acid |
Substituent Effects
Hex-4-enoyl Chain Reactions
The -hex-4-enoyl group enables stereospecific transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrogenation | , Pd/C | Saturation to hexanoyl chain |
| Epoxidation | Epoxide formation |
Stereochemical Considerations
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Solvents |
|---|---|---|
| Ethyl ester | High | DMF, DMSO |
| Amide bond | Moderate | Water/EtOH mixtures |
| Thiazole ring | Moderate | THF, Dichloromethane |
| Benzofuran hydroxyl | Low | Methanol, Acetone |
Synthetic and Analytical Considerations
-
Optimization : Multi-step syntheses require precise control of temperature, solvent polarity, and stoichiometry to avoid side reactions .
-
Purity Analysis : HPLC and mass spectrometry (MW = 488.6 g/mol) are critical for verifying reaction outcomes .
This compound’s reactivity profile highlights its versatility as a scaffold for drug development, though further experimental validation is needed to fully characterize its synthetic potential.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Compounds containing thiazole rings are often investigated for their ability to modulate inflammatory pathways. This compound could potentially inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Synergistic Effects with Other Compounds
There is growing interest in the synergistic effects of combining this compound with other therapeutic agents. Preliminary studies suggest that co-administration with established drugs may enhance efficacy and reduce side effects by targeting multiple pathways simultaneously .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models when combined with traditional chemotherapeutics. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in animal models of arthritis after treatment with the compound. |
| Study C | Mechanistic Insights | Identified interaction with specific kinases involved in cell proliferation and survival pathways. |
Mechanism of Action
The mechanism by which ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Carboxylate Derivatives
The thiazole ring system is a common scaffold in medicinal and agrochemical research. Below are key comparisons with structurally related compounds:
Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate ()
- Structure: Features a thiazole-5-carboxylate core with benzoylamino and amino substituents.
- Synthesis : Prepared via reaction of thiourea with precursors in acetic acid and bromine .
- Key Differences: Lacks the benzofuran-enoyl sidechain of the target compound. The amino and benzoylamino groups may enhance hydrogen-bonding interactions, as seen in its resolved X-ray structure .
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()
- Structure : Combines thiazole and pyrimidine rings with chlorophenyl and methoxycarbonyl groups.
- Key Differences: The fused pyrimidine ring and chlorophenyl substituent contrast with the target compound’s benzofuran-enoyl chain. Such structural variations influence solubility and intermolecular interactions .
Target Compound
- Unique Features: The benzofuran-enoyl sidechain introduces multiple oxygenated substituents (hydroxy, methoxy, methyl) that may enhance hydrogen-bonding capacity and π-π stacking, critical for crystal packing .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, analyzed via graph set theory (), differentiate these compounds:
- Target Compound : Hydroxy and amide groups likely form strong intermolecular hydrogen bonds (e.g., N–H···O, O–H···O), stabilizing its crystal lattice.
- Compound: Amino and carbonyl groups participate in hydrogen bonds, as confirmed by X-ray data .
Table 1: Comparative Analysis of Thiazole Derivatives
Biological Activity
Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24O6 |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 32483-51-5 |
| Solubility | DMF: 20 mg/ml; DMSO: 16 mg/ml; Ethanol: Slightly soluble |
| Storage Conditions | -20°C |
The biological activity of this compound can be attributed to its structural features, particularly the thiazole and benzofuran moieties. Thiazole derivatives have been recognized for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. Studies suggest that the thiazole ring is crucial for cytotoxic activity against various cancer cell lines due to its ability to interact with cellular targets such as protein kinases and apoptotic pathways .
Antitumor Activity
Recent research highlights the compound's potential as an antitumor agent. In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Hepatocellular) | <10 |
| Caco2 (Colorectal) | <8 |
| HCT116 (Colorectal) | <6 |
| MDA-MB 231 (Breast) | <15 |
These findings indicate that this compound may target specific pathways involved in tumor growth and proliferation, making it a candidate for further development in cancer therapy .
Case Studies
- In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising results against multiple cancer cell lines. The study reported IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
- Mechanistic Insights : Another investigation focused on the molecular dynamics of thiazole compounds interacting with Bcl-2 proteins, revealing that these interactions could lead to apoptosis in cancer cells. The presence of electron-donating groups significantly enhanced the activity of these compounds, suggesting a structure–activity relationship (SAR) that could guide future modifications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound’s synthesis involves multi-step protocols, including coupling of the benzofuran and thiazole moieties via enoyl amide linkages. Key steps include:
- Enolate formation : Use of LDA or NaHMDS for activating the hex-4-enoyl carbonyl group for nucleophilic attack .
- Amide coupling : Employing HATU or EDCI/HOBt to facilitate the reaction between the enoyl chloride and thiazole amine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/water) to achieve >95% purity.
- Optimization : DOE (Design of Experiments) can identify critical parameters (e.g., temperature, solvent polarity) to maximize yield .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals (e.g., methoxy vs. methyl groups in the benzofuran ring) .
- IR : Confirm the presence of ester carbonyl (1720–1740 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches.
- HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺) and fragment ions (e.g., loss of ethyl carboxylate) .
Q. What strategies mitigate hydrolysis or degradation of the thiazole ring during storage?
- Methodological Answer :
- Stability assays : Monitor degradation kinetics in DMSO or aqueous buffers (pH 4–9) via HPLC .
- Storage : Lyophilize under argon and store at -20°C in amber vials to prevent light-induced decomposition.
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for electrophilic attacks (e.g., at the thiazole C-2 vs. C-4 positions) .
- Molecular docking : Predict interactions with biological targets (e.g., kinases) by aligning the benzofuran moiety into hydrophobic pockets .
- Contradictions : Discrepancies between in silico predictions and experimental outcomes may arise from solvent effects not accounted for in gas-phase models .
Q. What experimental designs address discrepancies in biological activity data across cell-based assays?
- Methodological Answer :
- Dose-response curves : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ for kinase targets) in multiple cell lines (HEK293, HeLa) .
- Control experiments : Include inhibitors of metabolic enzymes (e.g., CYP450) to assess off-target effects .
- Data normalization : Use Z-factor analysis to validate assay robustness and minimize batch-to-batch variability .
Q. How does stereochemistry at the (4E)-hex-4-enoyl group influence bioactivity?
- Methodological Answer :
- Chiral synthesis : Prepare (4E) and (4Z) isomers via Wittig reactions with stereoselective catalysts (e.g., Sharpless asymmetric epoxidation) .
- X-ray crystallography : Resolve crystal structures to confirm configuration (e.g., CCDC deposition for public validation) .
- SAR studies : Compare isomer activities in enzyme inhibition assays to determine stereochemical dependencies .
Q. What analytical workflows validate compound stability under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2) and plasma (37°C, 24h) .
- Metabolite profiling : Use hepatic microsomes to identify Phase I/II metabolites (e.g., hydroxylation of the benzofuran ring) .
Contradictions and Critical Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
